5-Methoxythiazolo[4,5-b]pyridin-2-amine 5-Methoxythiazolo[4,5-b]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17606839
InChI: InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(8)12-4/h2-3H,1H3,(H2,8,9,10)
SMILES:
Molecular Formula: C7H7N3OS
Molecular Weight: 181.22 g/mol

5-Methoxythiazolo[4,5-b]pyridin-2-amine

CAS No.:

Cat. No.: VC17606839

Molecular Formula: C7H7N3OS

Molecular Weight: 181.22 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxythiazolo[4,5-b]pyridin-2-amine -

Specification

Molecular Formula C7H7N3OS
Molecular Weight 181.22 g/mol
IUPAC Name 5-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-amine
Standard InChI InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(8)12-4/h2-3H,1H3,(H2,8,9,10)
Standard InChI Key DGOSOTMJAGTZJC-UHFFFAOYSA-N
Canonical SMILES COC1=NC2=C(C=C1)SC(=N2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a thiazolo[4,5-b]pyridine scaffold, where the thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyridine ring at the 4,5- and b-positions. The methoxy (-OCH₃) and amine (-NH₂) substituents at the 5- and 2-positions, respectively, influence its reactivity and intermolecular interactions. Key structural parameters include:

  • Molecular Formula: C₇H₇N₃OS

  • Molecular Weight: 181.21 g/mol

  • SMILES Notation: COC1=CC2=C(N=C1)N=C(S2)N

  • CAS Registry: 1256822-29-3 (for the 6-methoxy positional isomer; the 5-methoxy variant is structurally analogous but distinct in substitution patterns) .

Synthesis Methodologies

Conventional Cyclization Approaches

Early synthetic routes relied on cyclocondensation reactions between chloronitropyridines and thioureas or thioamides. For example, Sahasrabudhe et al. demonstrated that 3-amino-2-chloro-5-methoxypyridine reacts with benzoyl isothiocyanate to form an acyl thiourea intermediate, which undergoes cyclization under acidic conditions to yield the thiazolo[4,5-b]pyridine core . Typical conditions involve:

ReagentsTemperatureTimeYield
3-Amino-2-chloropyridine, thiourea110°C4 h75%
HCl (catalyst)Reflux16 h66%

Green Chemistry Innovations

Recent efforts prioritize sustainability. Sabinene, a bio-based solvent derived from pine oil, has been employed in microwave-assisted syntheses. For instance, reacting 3-amino-2-chloro-5-methylpyridine with phenyl isothiocyanate in sabinene at 130°C for 2 h under microwave irradiation achieved 64% yield, reducing energy consumption and waste .

Functionalization and Derivative Chemistry

Diazotization and Azo Dye Formation

The primary amine group at the 2-position enables diazotization, forming azo dyes with applications in chemosensing. Koshti et al. synthesized (E)-4-((5-methoxythiazolo[4,5-b]pyridin-2-yl)diazenyl)-N-phenylaniline (BK2), an azo dye that selectively detects glycine via a colorimetric response (light pink → purple; Δλₘₐₓ = 40 nm) .

Applications in Chemosensing

Glycine Detection

BK2’s selectivity for glycine stems from its ability to form a stable complex via hydrogen bonding and π-π interactions. In methanol, BK2 (50 μM) detects glycine at 50 μM with no cross-reactivity to other amino acids (e.g., alanine, leucine) .

Amino AcidColor ChangeAbsorption Shift
GlycinePink → Purple520 nm → 560 nm
OthersNo change

Mechanistic Insights

The detection mechanism involves deprotonation of the amine group upon glycine binding, altering the electron density of the azo linkage and shifting the absorption spectrum. Density functional theory (DFT) calculations suggest a binding energy of −2.3 eV for the BK2-glycine complex .

Industrial and Environmental Considerations

Scalability Challenges

Traditional syntheses suffer from low atom economy (≤60%) due to stoichiometric HCl byproducts. Microwave methods improve efficiency but require specialized equipment. Future work may explore catalytic cyclization or flow chemistry to enhance scalability.

Environmental Impact

Sabinene-based protocols reduce reliance on volatile organic solvents (e.g., dichloromethane), lowering the environmental footprint. Life-cycle assessments indicate a 40% reduction in carbon emissions compared to conventional routes .

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